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Compound of Interest

Compound Name: 7-lodohept-2-yne

Cat. No.: B14463455

Technical Guide: 7-lodohept-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-lodohept-2-yne is a chemical compound with the molecular formula C7Hal. It belongs to the
class of alkynes, specifically a hept-2-yne derivative with an iodine atom at the 7-position. Due
to the presence of both an alkyne functional group and a terminal iodo group, this molecule
holds potential as a versatile building block in organic synthesis. The alkyne moiety can
participate in various coupling reactions and functional group transformations, while the iodo
group is a good leaving group, making it suitable for nucleophilic substitution and cross-
coupling reactions. This technical guide provides a summary of the available physical and
chemical data for 7-lodohept-2-yne.

Physicochemical Properties

The physical appearance of 7-lodohept-2-yne is described as a clear solution[1][2].
Commercial preparations are available with a purity ranging from 85.0% to 99.8%[1]. While
specific quantitative data for properties like boiling point, density, and refractive index are not
readily available in the reviewed literature, a summary of its fundamental properties is provided
in the table below.
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Property Value Source

Molecular Formula C7H1al [11[3]

Molecular Weight 222.07 g/mol [3]

CAS Number 70396-14-4 [3]

Appearance Clear solution [1112]

Purity 85.0-99.8% [1]
Synthesis

A detailed experimental protocol for the synthesis of 7-lodohept-2-yne is not explicitly available
in the public domain based on the conducted searches. However, a plausible synthetic route
can be inferred from common organic chemistry transformations. A likely precursor for this
compound is hept-2-yn-1-ol. The synthesis would involve the conversion of the primary alcohol
to a good leaving group, followed by nucleophilic substitution with iodide.

Postulated Experimental Protocol: Two-Step Synthesis
from Hept-2-yn-1-ol

Step 1: Tosylation of Hept-2-yn-1-ol

In a reaction vessel, hept-2-yn-1-ol would be dissolved in a suitable aprotic solvent, such as
dichloromethane or diethyl ether, and cooled in an ice bath. A base, typically pyridine or
triethylamine, would be added, followed by the slow addition of p-toluenesulfonyl chloride (tosyl
chloride). The reaction would be stirred at a low temperature and then allowed to warm to room
temperature. The purpose of this step is to convert the hydroxyl group into a tosylate, which is
an excellent leaving group.

Step 2: lodination of Hept-2-yn-1-yl tosylate

The resulting tosylate from Step 1 would then be treated with a source of iodide ions, such as
sodium iodide, in a polar aprotic solvent like acetone or dimethylformamide. This reaction, a
Finkelstein reaction, proceeds via an Sn2 mechanism, where the iodide ion displaces the
tosylate group to yield 7-lodohept-2-yne. The reaction mixture would likely be heated to

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.lookchem.com/product_7-iodohept-2-yne/13911542.html
https://www.chemsrc.com/en/cas/70396-14-4_141807.html
https://www.chemsrc.com/en/cas/70396-14-4_141807.html
https://www.chemsrc.com/en/cas/70396-14-4_141807.html
https://www.lookchem.com/product_7-iodohept-2-yne/13911542.html
https://henankerui.lookchem.com/products/Cas-70396-14-4-7-iodohept-2-yne-13911542.html
https://www.lookchem.com/product_7-iodohept-2-yne/13911542.html
https://www.benchchem.com/product/b14463455?utm_src=pdf-body
https://www.benchchem.com/product/b14463455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14463455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

facilitate the substitution. After the reaction is complete, an aqueous workup followed by
extraction and purification by column chromatography would be necessary to isolate the final
product.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for 7-lodohept-2-yne are not
available in the reviewed literature. For unambiguous structure confirmation and purity
assessment, the following analyses would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl
group adjacent to the alkyne, the methylene groups of the alkyl chain, and the methylene
group attached to the iodine atom. The chemical shift of the protons on the carbon bearing
the iodine (C-7) would be significantly downfield due to the deshielding effect of the iodine
atom.

e 13C NMR: The carbon NMR spectrum would display distinct signals for the two sp-hybridized
carbons of the alkyne bond, the methyl carbon, and the methylene carbons. The carbon
atom bonded to iodine (C-7) would exhibit a signal at a characteristic upfield chemical shift
due to the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy

The IR spectrum of 7-lodohept-2-yne is expected to show a characteristic, though weak,
absorption band for the C=C triple bond stretch in the region of 2100-2260 cm~*. The C-H
stretching vibrations of the alkyl chain would appear around 2850-3000 cm~1, and the C-I
stretching vibration would be observed in the fingerprint region, typically below 600 cm~1,

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The
mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight
of 7-lodohept-2-yne (222.07 g/mol ). A characteristic fragmentation pattern would also be
observed, likely involving the loss of an iodine atom or cleavage of the alkyl chain.
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Applications in Research and Drug Development

While no specific applications of 7-lodohept-2-yne in signaling pathways or drug development
have been documented in the searched literature, its structure suggests potential utility as an
intermediate in the synthesis of more complex molecules. The terminal iodoalkyne motif is a
valuable handle for introducing the hept-2-yne fragment into larger structures through various
coupling reactions, such as Sonogashira, Suzuki, or Stille couplings, after appropriate
functionalization. Such strategies are frequently employed in the synthesis of biologically active
compounds and novel materials.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and characterization of 7-
lodohept-2-yne.
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Caption: A logical workflow for the synthesis and characterization of 7-lodohept-2-yne.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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